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E3 ligase Ligand-Linker Conjugates 16 -

E3 ligase Ligand-Linker Conjugates 16

Catalog Number: EVT-254896
CAS Number:
Molecular Formula: C21H23F3N4O8
Molecular Weight: 516.4 g/mol
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Product Introduction

Description
E3 ligase Ligand-Linker Conjugates 16 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Overview

E3 ligase Ligand-Linker Conjugates 16 is a synthetic compound that plays a crucial role in the field of targeted protein degradation, specifically within the framework of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its incorporation of an E3 ligase ligand and a linker, which together facilitate the recruitment of target proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system. The chemical identification of E3 ligase Ligand-Linker Conjugates 16 is defined by its CAS number 1799711-25-3, and its molecular formula is C21H23F3N4O3C_{21}H_{23}F_{3}N_{4}O_{3} with a molecular weight of 516.42 g/mol .

Source and Classification

E3 ligase Ligand-Linker Conjugates 16 is classified under the category of small molecule inhibitors utilized in drug discovery and development. It is particularly significant in the context of PROTAC technology, which aims to harness the cellular ubiquitin-proteasome system for therapeutic purposes. This compound is derived from established E3 ligase ligands, such as those based on Thalidomide, which has been modified to enhance its efficacy and specificity for targeted protein degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 ligase Ligand-Linker Conjugates 16 typically involves several key steps:

  1. Preparation of E3 Ligase Ligand: The initial step involves synthesizing the E3 ligase ligand, often derived from known compounds like Thalidomide. This may include various chemical modifications to optimize binding affinity and selectivity for specific E3 ligases.
  2. Linker Attachment: The linker is then chemically attached to the E3 ligase ligand. The choice of linker can significantly influence the pharmacokinetics and pharmacodynamics of the resulting conjugate. Various strategies are employed to ensure that the linker maintains stability while allowing for effective interaction with both the target protein and the E3 ligase.
  3. Purification and Characterization: After synthesis, the compound undergoes purification processes such as chromatography, followed by characterization techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

E3 ligase Ligand-Linker Conjugates 16 features a complex molecular structure that includes:

  • Core Structure: The backbone comprises a Thalidomide moiety, which serves as the E3 ligase ligand.
  • Functional Groups: The presence of trifluoromethyl groups enhances lipophilicity and potentially increases binding interactions.
  • Linker Configuration: The linker connects the ligand to facilitate proper orientation for interaction with target proteins.

The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or computational modeling, providing insights into binding interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 16 occurs during its interaction with target proteins in cellular environments:

  1. Ubiquitination Process: Upon binding to both the target protein and an E3 ligase, the conjugate facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.
  2. Degradation Pathway: Following ubiquitination, the substrate protein is recognized by the proteasome, leading to its degradation.

This mechanism underscores the catalytic nature of PROTACs, where one molecule can induce multiple rounds of degradation by recycling after each cycle .

Mechanism of Action

Process and Data

The mechanism of action for E3 ligase Ligand-Linker Conjugates 16 involves several critical steps:

  1. Binding: The compound binds simultaneously to both a specific target protein (protein of interest) and an E3 ubiquitin ligase.
  2. Ubiquitin Transfer: This dual binding facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
  3. Degradation: The ubiquitinated protein is then directed to the proteasome for degradation.

This process allows for selective targeting of proteins that are otherwise difficult to modulate using traditional small molecule inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 ligase Ligand-Linker Conjugates 16 exhibits several notable physical and chemical properties:

  • Molecular Weight: 516.42 g/mol
  • Molecular Formula: C21H23F3N4O3C_{21}H_{23}F_{3}N_{4}O_{3}
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

These properties are critical for understanding the behavior of this compound in biological systems, including solubility, stability, and permeability across cellular membranes .

Applications

Scientific Uses

E3 ligase Ligand-Linker Conjugates 16 finds applications primarily in drug discovery aimed at targeted protein degradation. Its use in PROTAC technology allows researchers to:

  • Develop novel therapeutics targeting previously "undruggable" proteins.
  • Explore mechanisms of action for various diseases by modulating protein levels within cells.
  • Investigate cellular pathways through controlled degradation of specific proteins.

This compound exemplifies a significant advancement in medicinal chemistry, providing a powerful tool for therapeutic intervention in various diseases including cancer .

Introduction to Targeted Protein Degradation and PROTACs

Historical Evolution of PROTAC Technology in Chemical Biology

The concept of proteolysis-targeting chimeras (PROTACs) emerged in 2001 with the pioneering work of Sakamoto et al., who developed a peptide-based molecule to degrade methionine aminopeptidase-2 (MetAP-2) by recruiting the Skp1–Cullin–F box (SCFβ-TRCP) E3 ubiquitin ligase complex [1] [3]. This foundational study demonstrated that bifunctional molecules could hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. Early PROTACs faced limitations due to peptidic E3 ligands, which resulted in poor cell permeability and stability. A transformative advance occurred in 2008 with the first small-molecule PROTAC using nutlin to recruit MDM2 for androgen receptor degradation [2] [5]. The subsequent development of non-peptidic E3 ligands—notably for von Hippel-Lindau (VHL) and cereblon (CRBN)—enabled drug-like PROTACs with catalytic degradation capabilities. By 2015, compounds like dBET1 (utilizing a thalidomide-derived CRBN ligand) achieved potent degradation of BET proteins, validating the therapeutic potential of this modality [3] [10].

Role of E3 Ubiquitin Ligases in Ubiquitin-Proteasome System Regulation

E3 ubiquitin ligases are pivotal regulators of the UPS, conferring substrate specificity during ubiquitination. Humans possess >600 E3 ligases categorized into three mechanistic classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) [2] [5]. RING ligases, the largest class, directly transfer ubiquitin from E2 conjugating enzymes to substrates, while HECT and RBR ligases form transient thioester intermediates. PROTAC technology primarily exploits RING-type E3 ligases due to their adaptability in recognizing diverse substrates. Key E3 ligases leveraged in PROTAC design include:

  • CRBN: Binds immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, redirecting ligase activity toward neosubstrates [2].
  • VHL: Recognizes hydroxyproline motifs in hypoxia-inducible factors (HIFs), with small-molecule inhibitors (e.g., VH032) enabling PROTAC recruitment [5].
  • MDM2 & IAPs: Utilized in early PROTACs but less prevalent than CRBN/VHL due to complex pharmacology [1].

Table 1: Major E3 Ubiquitin Ligases in PROTAC Development

E3 LigaseLigand ExamplesCellular RolePROTAC Prevalence
CRBNThalidomide, PomalidomideSubstrate receptor in CRL4~60%
VHLVH032, VH285Component of CRL2 complex~30%
MDM2NutlinRegulator of p53<5%
cIAP1Bestatin analogsApoptosis regulation<5%

Emergence of E3 Ligase Ligand-Linker Conjugates as Core PROTAC Components

E3 ligase ligand-linker conjugates represent pre-assembled "building blocks" for streamlined PROTAC synthesis. These conjugates incorporate an E3-binding moiety covalently attached to a chemical linker, simplifying conjugation to target protein ligands [1] [8]. For example, E3 ligase Ligand-Linker Conjugate 16 (CAS: 1799711-25-3, C₂₁H₂₃F₃N₄O₃) features a CRBN-targeting scaffold derived from immunomodulatory drugs, coupled to a specialized linker [4] [8]. Such conjugates address synthetic challenges in PROTAC assembly by:

  • Standardizing linker attachment vectors: Optimizing exit points (e.g., thalidomide’s 4-position or VH032’s amine) for ternary complex formation [2] [9].
  • Enabling modular synthesis: Terminal functional groups (azide, amine, carboxylic acid) allow "click chemistry" or amide coupling with POI ligands [8] [9].
  • Improving pharmacokinetics: Incorporation of polyethylene glycol (PEG) or alkyl chains enhances solubility and cellular uptake [9] [10].

Table 2: Common Linker Motifs in PROTAC Conjugates

Linker TypeStructureFrequencyRole
PEG-(CH₂CH₂O)ₙ-55%Solubility, flexibility
Alkyl-(CH₂)ₙ-30%Hydrophobicity, rigidity
Alkyl/Ether-(CH₂CH₂O)ₙ-CH₂-15%Balanced properties

Structural and Functional Analysis of E3 Ligase Ligand-Linker Conjugate 16

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 16

IUPAC Name

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C21H23F3N4O8

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7)

InChI Key

XVUPBWSTMLHSHM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O

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